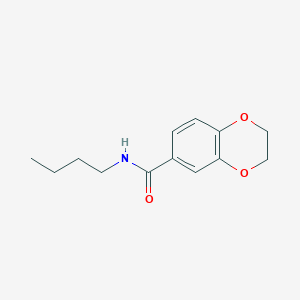

N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-Butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (molecular formula: C₁₃H₁₇NO₃; molecular weight: 235.28 g/mol) is a synthetic small molecule characterized by a benzodioxane core substituted with a carboxamide group at position 6 and an n-butyl chain at the nitrogen atom of the amide moiety . Key physicochemical properties include a logP of 1.56, indicating moderate lipophilicity, and a polar surface area (PSA) of 40.59 Ų, which suggests moderate membrane permeability . The compound’s structure (SMILES: CCCCNC(c1ccc2c(c1)OCCO2)=O) features a planar benzodioxane ring system fused to a carboxamide group, with the n-butyl substituent contributing to hydrophobic interactions. No direct biological activity data for this compound are available in the provided evidence, but its structural analogs have demonstrated diverse pharmacological profiles, including enzyme inhibition and immunomodulatory effects .

Properties

IUPAC Name |

N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-3-6-14-13(15)10-4-5-11-12(9-10)17-8-7-16-11/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUREKZOKMFPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its antibacterial properties, particularly as an inhibitor of bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication, making it a target for antibiotic development. Compounds that inhibit DNA gyrase can potentially treat infections caused by resistant bacterial strains .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of benzodioxane compounds exhibit anti-inflammatory and analgesic effects. This compound could be explored further for these properties, potentially leading to new therapeutic agents for inflammatory conditions .

Synthesis and Chemical Applications

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be synthesized from 3,4-dihydroxy benzaldehyde through a series of reactions involving ring closure and oxidation . The preparation method is noted for its efficiency and high yield (up to 90%), making it suitable for industrial applications.

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Ring Closure | 74 | 3,4-Dihydroxy benzaldehyde, 1,2-Dibromoethane |

| 2 | Oxidation | 90 | Potassium permanganate |

Case Studies

Study on Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited the growth of certain bacterial strains. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in vitro. Further research is needed to assess its efficacy in vivo and its potential as a therapeutic agent .

Development of New Chemical Probes

In the context of chemical biology, N-butyl-2,3-dihydro-1,4-benzodioxine derivatives have been utilized to develop chemical probes for studying protein interactions within cells. These probes are vital for understanding cellular mechanisms and could lead to advancements in targeted therapies .

Mechanism of Action

The mechanism of action of N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Sulfonamide Derivatives (5c and 5e)

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) exhibit lipoxygenase inhibitory activity with IC₅₀ values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively .

- Key Difference : Unlike the target compound, these analogs incorporate sulfonamide groups and bulkier aryl/alkyl substituents, which likely enhance enzyme binding but reduce potency compared to the reference inhibitor Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .

Alkyne-Substituted Analog (8b)

Adamantyl-Substituted Analog

- N-(2-Adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (C₁₉H₂₃NO₃; MW: 313.39 g/mol) incorporates a rigid adamantane moiety, which may improve target selectivity due to steric and hydrophobic effects .

Comparative Analysis of Structural and Functional Properties

Table 1: Structural and Activity Comparison of Benzodioxine Derivatives

SAR Insights

- Substituent Bulk : Bulky groups (e.g., adamantyl in ) may enhance target selectivity but reduce solubility.

- Electron-Withdrawing Groups : Chlorine in 5e slightly improves lipoxygenase inhibition compared to phenylpropyl in 5c.

- Hybrid Scaffolds : Thiazole- and benzothiazole-containing analogs (e.g., ) demonstrate the versatility of the benzodioxine core in drug discovery.

Biological Activity

N-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound belonging to the class of organic compounds known as benzodioxines. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- SMILES Notation : CCCCOC(=O)C1COC2=CC=CC=C2O1

The structure of this compound features a benzodioxine core which is known for various biological activities including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Properties

Research indicates that derivatives of benzodioxine compounds exhibit significant anti-inflammatory effects. A study by Kaczmarek et al. (2016) demonstrated that certain benzodioxine derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

3. Cholesterol Regulation

This compound has been implicated in the regulation of cholesterol homeostasis through its interaction with nuclear receptors such as LXR (liver X receptor). Research suggests that it may enhance cholesterol uptake and modulate lipid metabolism by influencing gene expression related to lipid processing .

Data Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Kaczmarek et al. |

| Anticancer | Induction of apoptosis | ResearchGate |

| Cholesterol regulation | Interaction with LXR | DrugBank |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested on RAW 264.7 macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 production when treated with the compound compared to control groups. This suggests its potential use in treating chronic inflammatory conditions.

Case Study 2: Anticancer Potential

A study examining the effects of related benzodioxine compounds on MCF-7 breast cancer cells revealed that treatment with these compounds led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.